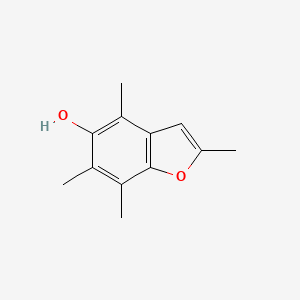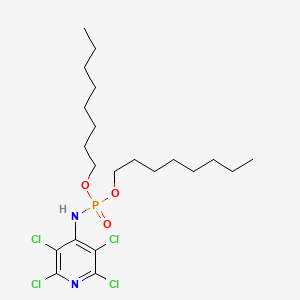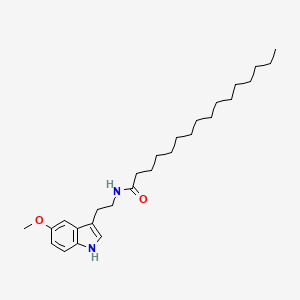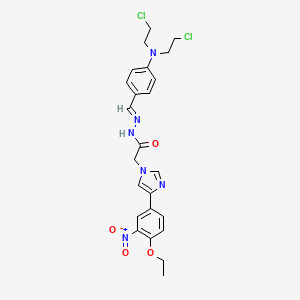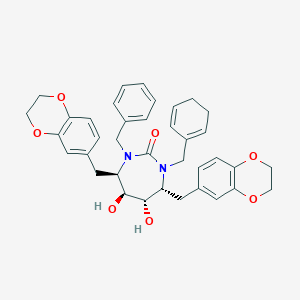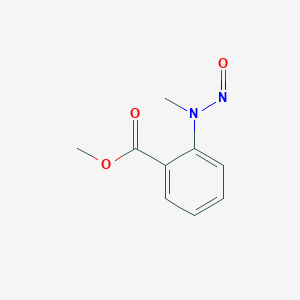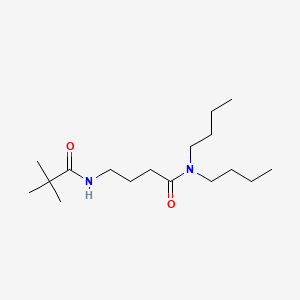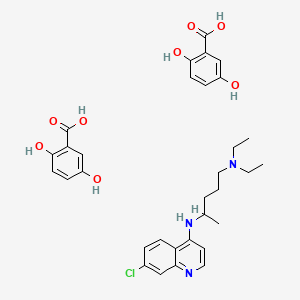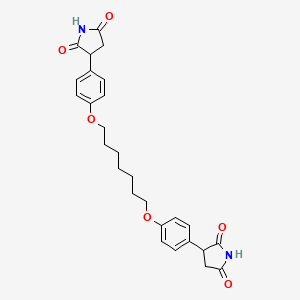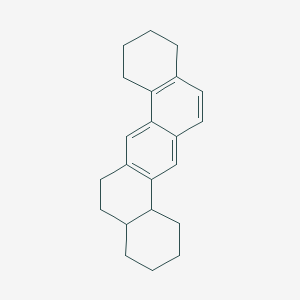
Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique isoquinoline structure, which is often associated with bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives and acetamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might exhibit bioactive properties, making it useful in biological studies.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which might confer distinct bioactive properties or reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
132680-93-4 |
|---|---|
Formule moléculaire |
C22H27ClN2O3 |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(4-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-14-6-8-16(9-7-14)23-21(25)12-18-17-11-20(27-5)19(26-4)10-15(17)13-22(2,3)24-18;/h6-12,24H,13H2,1-5H3,(H,23,25);1H/b18-12-; |
Clé InChI |
UCJBZRKDPDZIRL-UWRQUICRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C3=CC(=C(C=C3CC(N2)(C)C)OC)OC.Cl |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C=C2C3=CC(=C(C=C3CC(N2)(C)C)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


